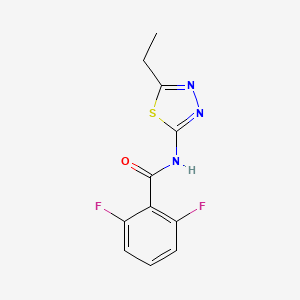

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

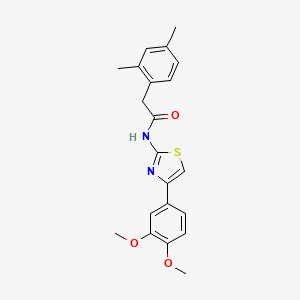

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-thiadiazole moiety often involves the use of a precursor such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide . This precursor can be used to synthesize various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others .Aplicaciones Científicas De Investigación

- Complex C1 (Cu^2+ complex with HL1) exhibited bacteriostatic activity against Staphylococcus aureus MRSA and Escherichia coli (MIC index ≤ 4). It also displayed bactericidal activity against Staphylococcus aureus MSSA (MIC index > 4). However, it showed no antibacterial activity against Enterococcus faecium, Pseudomonas aeruginosa, and Staphylococcus lentus .

- Complex C1 was evaluated for cytotoxicity on tumor cell lines (HeLa and DLD-1) and a normal cell line (HFL1). The MTT method revealed its impact on cell viability. Notably, it demonstrated cytotoxic effects comparable to the positive control, Cisplatin .

- Flow cytometric assessment revealed that C1 induced apoptosis in the three cell lines mentioned above. Understanding its apoptotic mechanisms could be crucial for cancer research .

- The discovery of non-toxic metal complexes with biological activity is an active area of research. C1 and its ligands represent promising candidates for further investigation in cancer therapy .

- The thiadiazole ring, present in HL1, is a versatile scaffold studied in medicinal chemistry. Researchers explore its potential as an anticancer agent, aiming for more effective therapeutics .

- HL1 belongs to the class of N-containing heterocyclic compounds. These compounds have diverse applications, including medicinal uses. Further studies may uncover additional therapeutic properties .

Antibacterial Activity

Cytotoxicity Studies

Apoptosis Induction

Metal Complexes in Cancer Therapy

Thiadiazole Derivatives as Anticancer Agents

N-Containing Heterocycles in Medicinal Applications

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3OS/c1-2-8-15-16-11(18-8)14-10(17)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJSCWYYHQMAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-(2-methoxyacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2656987.png)

![4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2656992.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)